(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide
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Overview
Description
(2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide: is an organic compound characterized by the presence of a bromophenoxy group, a hydroxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The 4-bromophenol is then reacted with an appropriate butanamide derivative under basic conditions to form the desired compound. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Hydroxylation: The final step involves the introduction of the hydroxy group. This can be achieved through various methods, including the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromophenoxy group, leading to the formation of phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance the efficiency of certain transformations.
Biology:
Enzyme Inhibition:
Protein Binding Studies: It can be used in studies to understand protein-ligand interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- (2S)-2-(4-chlorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-fluorophenoxy)-N-hydroxy-3-methylbutanamide
- (2S)-2-(4-methylphenoxy)-N-hydroxy-3-methylbutanamide
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-(4-bromophenoxy)-N-hydroxy-3-methylbutanamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro, fluoro, and methyl analogs.
- Biological Activity: The bromine derivative may exhibit different biological activities due to the size and electronegativity of the bromine atom, which can influence its binding affinity to molecular targets.
Properties
CAS No. |
2165644-43-7 |
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Molecular Formula |
C11H14BrNO3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
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